molecular formula C23H20N4O3S B2502360 N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251588-20-1

N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Katalognummer: B2502360
CAS-Nummer: 1251588-20-1
Molekulargewicht: 432.5
InChI-Schlüssel: RNFILECOGKAUSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic small molecule designed for biochemical research. This compound features a hybrid structure incorporating a 1,2,4-oxadiazole moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The molecular architecture, which also includes pyridine and acetamide functional groups, is of significant interest in the design of novel enzyme inhibitors and receptor modulators. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure in drug discovery programs, particularly in areas such as oncology and inflammation, where similar heterocyclic compounds have shown promising activity . The product is supplied with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity. It is intended for research and development purposes in a controlled laboratory environment only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-15-8-10-19(29-2)18(12-15)25-20(28)14-31-21-11-9-17(13-24-21)23-26-22(27-30-23)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFILECOGKAUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize available research findings on its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be analyzed based on its molecular structure and properties:

PropertyValue
Molecular Formula C₁₉H₁₈N₄O₂S
Molecular Weight 366.43 g/mol
LogP 4.17
Melting Point Not available
Solubility Not extensively studied

The biological activity of N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is primarily attributed to its interaction with specific molecular targets. The oxadiazole and pyridine moieties are known to influence enzyme inhibition and receptor modulation, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It has potential agonistic or antagonistic effects on various receptors related to inflammatory pathways.

Biological Activity

Research has demonstrated that compounds containing oxadiazole derivatives exhibit significant biological activities:

  • Cytotoxicity : Studies have shown that oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma (HT29) and human lung adenocarcinoma (A549) .
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways.

Case Studies

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide:

  • Study on Anticancer Activity :
    • A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against HeLa cells. The results indicated that modifications in the oxadiazole ring significantly enhanced cytotoxicity .
    • The compound exhibited an apoptosis-inducing effect in cancer cells through the activation of caspase pathways.
  • Study on Antimicrobial Properties :
    • Another study assessed the antimicrobial activity of similar thioacetamides against a panel of bacterial strains, demonstrating that the presence of the thioether linkage increased the efficacy against resistant strains .

Vergleich Mit ähnlichen Verbindungen

Research Implications

  • Optimization Strategies : Introducing polar groups (e.g., pyridine in ) could improve solubility, while rigidifying the thioacetamide bridge might enhance target binding .

Q & A

Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole and pyridine-thioacetamide moieties in this compound?

The synthesis typically involves sequential heterocycle formation and coupling reactions. For the 1,2,4-oxadiazole ring, cyclization of amidoximes with carboxylic acid derivatives (e.g., using POCl₃ or CDI) is common . The pyridine-thioacetamide moiety is introduced via nucleophilic substitution between a thiol-containing pyridine derivative and chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) . Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxy, methyl, and aromatic protons) .
  • IR : Confirmation of amide C=O (1650–1700 cm⁻¹) and oxadiazole C=N (1600 cm⁻¹) stretches .
  • HPLC-MS : Purity assessment (>95%) and molecular ion validation .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should focus on target-specific assays (e.g., enzyme inhibition for kinase or protease targets) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines). Dose-response curves (IC₅₀ values) and selectivity indices (normal vs. diseased cells) are critical metrics .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:

  • Physicochemical optimization : LogP adjustment via substituent modification (e.g., replacing methoxy with polar groups) .
  • Prodrug design : Masking the acetamide group to enhance bioavailability .
  • Metabolic stability assays : Liver microsome studies to identify vulnerable sites .

Q. What computational methods are effective in predicting structure-activity relationships (SAR) for analogs?

  • Molecular docking : To map interactions with target proteins (e.g., using AutoDock Vina) .
  • QSAR modeling : Regression analysis correlating substituent properties (e.g., Hammett σ values) with bioactivity .
  • MD simulations : Assessing binding stability over time (e.g., GROMACS for 100-ns trajectories) .

Q. How can reaction yields be optimized for large-scale synthesis of the pyridine-thioacetamide intermediate?

  • Continuous flow reactors : Improved heat/mass transfer for exothermic steps (e.g., thioether formation) .
  • Catalyst screening : Pd/C or Ni-based catalysts for Suzuki couplings of pyridine derivatives .
  • Solvent selection : DMF for solubility vs. THF for easier purification .

Methodological Notes

  • Contradictory Synthesis Data : If conflicting yields are reported for the oxadiazole cyclization step, evaluate reaction atmosphere (inert vs. ambient) and catalyst purity .
  • Chromatography Troubleshooting : Use gradient elution (hexane:EtOAc 9:1 → 7:3) to resolve polar byproducts in thioacetamide coupling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.